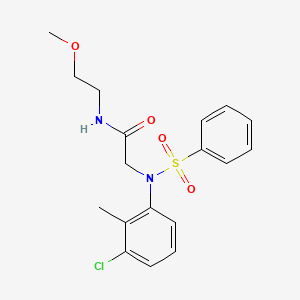![molecular formula C22H18Cl2N2O3 B5163040 N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163040.png)
N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(benzoylamino)-4-methylphenyl]-3,5-dichloro-4-methoxybenzamide, commonly known as BMD-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMD-1 is a benzamide derivative that has been synthesized using a specific method and has been found to have various biochemical and physiological effects.
科学研究应用
BMD-1 has been found to have potential applications in various scientific research fields. One of the primary applications of BMD-1 is in cancer research. BMD-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells. BMD-1 has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential adjunct therapy for cancer treatment.
BMD-1 has also been found to have potential applications in neuroscience research. It has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. BMD-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of BMD-1 is not fully understood. However, it has been found to inhibit the activity of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1), which is involved in DNA repair and cell survival. Inhibition of PARP-1 activity leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
BMD-1 has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. BMD-1 has also been found to sensitize cancer cells to chemotherapy drugs. In addition, BMD-1 has been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. BMD-1 has also been found to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using BMD-1 in lab experiments is its potential applications in cancer research and neuroscience research. BMD-1 has been found to have significant effects on cancer cells and neurons, making it a potential candidate for further research in these fields. However, one of the limitations of using BMD-1 in lab experiments is its potential toxicity. BMD-1 has been found to have cytotoxic effects on some normal cells, and its toxicity needs to be carefully evaluated before using it in further research.
未来方向
There are several future directions for research on BMD-1. One of the future directions is to further investigate the mechanism of action of BMD-1. Understanding the mechanism of action can help in the development of more effective therapies for cancer and neurodegenerative diseases. Another future direction is to evaluate the toxicity of BMD-1 in more detail. This can help in determining the safety of using BMD-1 in further research and potential clinical applications. Finally, further research is needed to evaluate the efficacy of BMD-1 in animal models and clinical trials. This can help in determining its potential as a therapeutic agent for cancer and neurodegenerative diseases.
In conclusion, BMD-1 is a chemical compound that has potential applications in various scientific research fields. It has been synthesized using a specific method and has been found to have various biochemical and physiological effects. BMD-1 has potential applications in cancer research and neuroscience research, and its mechanism of action needs to be further investigated. However, the toxicity of BMD-1 needs to be carefully evaluated before using it in further research and potential clinical applications.
合成方法
BMD-1 is synthesized using a specific method that involves the reaction of 3-amino-4-methylacetanilide with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain BMD-1. The synthesis method has been optimized to obtain high yields of BMD-1 with high purity.
属性
IUPAC Name |
N-(3-benzamido-4-methylphenyl)-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-13-8-9-16(12-19(13)26-21(27)14-6-4-3-5-7-14)25-22(28)15-10-17(23)20(29-2)18(24)11-15/h3-12H,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUXGRQIVYHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5162957.png)
![N-[2-(benzyloxy)ethyl]-2,4-dichlorobenzamide](/img/structure/B5162965.png)
![3-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5162976.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B5162979.png)
![7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B5162986.png)
![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5162993.png)

![4,4'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5163004.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163022.png)
![methyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5163025.png)
![diethyl [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B5163032.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)

![2-methyl-3-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5163045.png)
